molecular formula C10H9N3O3 B035022 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl- CAS No. 108132-88-3

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-

Cat. No. B035022
CAS RN: 108132-88-3
M. Wt: 219.2 g/mol
InChI Key: QWYJYHUAIBWZQX-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl- (hereafter referred to as “3H-1,2,4-Triazol-3-one”) is a heterocyclic compound that has been studied for its potential applications in a range of scientific fields. The compound is composed of a five-membered ring of three nitrogen atoms, two carbon atoms, and one oxygen atom. It is found naturally in a variety of plants, fungi, and bacteria, and can be synthesized in the laboratory. 3H-1,2,4-Triazol-3-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Catalyst Activation and Transfer Hydrogenation

Catalyst activation with Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes showcases their application in transfer hydrogenation and oxidation of alcohols. These complexes demonstrate pseudo-octahedral “piano-stool” configurations, facilitating N-methylmorpholine N-oxide based and Oppenauer-type oxidation alongside transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Structural and Anticancer Activity Studies

Structural and molecular docking studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one have indicated anticancer activities. The compound's interaction with the EGFR kinase domain ATP binding site, supported by X-ray analysis and molecular docking, suggests a mechanism for its observed pharmacological effects (Kaczor et al., 2013).

Synthesis and Physicochemical Properties

The synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been explored for their in vitro antioxidant activities. These compounds have been analyzed against standard antioxidants, revealing significant reducing power, free radical scavenging, and metal chelating activity, alongside studies on their physicochemical properties including pKa values and lipophilicity (Yüksek et al., 2015).

Antimicrobial Activities

Research on novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has shown success in synthesizing these compounds, which have been characterized by spectroscopic analyses and tested for antimicrobial properties. Their structural confirmation through X-ray analysis and their evaluation as antimicrobial agents suggest potential applications in combating microbial resistance (Al‐Azmi & Mahmoud, 2020).

Corrosion Inhibition

Benzimidazole derivatives derived from 4H-1,2,4-triazoles have been investigated as inhibitors for mild steel corrosion in acidic environments. These compounds demonstrate mixed-type inhibition, with studies indicating their adherence to the Langmuir adsorption isotherm, suggesting their utility in protecting metals from corrosion (Yadav et al., 2013).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-13-9(11-12-10(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYJYHUAIBWZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148428
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-

CAS RN

108132-88-3
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxaindan-5-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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